molecular formula C16H19N5OS B2906730 N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide CAS No. 1259218-21-7

N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide

Cat. No.: B2906730
CAS No.: 1259218-21-7
M. Wt: 329.42
InChI Key: XHUMPHWPXKBFNG-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is a complex organic compound that features a triazole ring, a cyanobutyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the cyanobutyl and sulfanyl groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanobutyl group may enhance the compound’s ability to penetrate cell membranes, while the sulfanyl group can form covalent bonds with target proteins, leading to their inactivation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylbenzyl)acetamide: Similar in structure but lacks the triazole and sulfanyl groups.

    4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: Contains a triazole ring but differs in the substitution pattern and functional groups.

Uniqueness

N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is unique due to its combination of a triazole ring, a cyanobutyl group, and a sulfanyl group. This combination imparts specific chemical reactivity and potential biological activity that is not observed in similar compounds.

Properties

IUPAC Name

N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-3-4-13(9-17)18-14(22)10-21-15(19-20-16(21)23)12-7-5-11(2)6-8-12/h5-8,13H,3-4,10H2,1-2H3,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUMPHWPXKBFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CN1C(=NNC1=S)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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